molecular formula C23H26FN5O4 B10835821 N-cyclopropyl-5-((2R)-2-(3-(2,3-dihydroxypropoxy)-5-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cyclopropyl-5-((2R)-2-(3-(2,3-dihydroxypropoxy)-5-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10835821
M. Wt: 455.5 g/mol
InChI Key: YDZSAJWQPHVDHL-UUSAFJCLSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 17 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compoundsPyrazolo[1,5-a]pyrimidine derivative 17, in particular, has shown promise in various scientific research fields, including pharmacology and material science .

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivative 17 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminopyrazole with β-dicarbonyl compounds in the presence of a catalyst such as iron(III) chloride and polyvinylpyrrolidone. This reaction proceeds through an intramolecular cyclization to form the desired pyrazolo[1,5-a]pyrimidine core .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivative 17 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine derivative 17 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 17 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivative 17 can be compared with other similar compounds, such as:

The uniqueness of pyrazolo[1,5-a]pyrimidine derivative 17 lies in its specific substitution pattern and the resulting biological activities, which can be fine-tuned through structural modifications .

Properties

Molecular Formula

C23H26FN5O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-cyclopropyl-5-[(2R)-2-[3-(2,3-dihydroxypropoxy)-5-fluorophenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H26FN5O4/c24-15-8-14(9-18(10-15)33-13-17(31)12-30)20-2-1-6-28(20)21-5-7-29-22(27-21)19(11-25-29)23(32)26-16-3-4-16/h5,7-11,16-17,20,30-31H,1-4,6,12-13H2,(H,26,32)/t17?,20-/m1/s1

InChI Key

YDZSAJWQPHVDHL-UUSAFJCLSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O

Origin of Product

United States

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